Btffh
CAS No.: 164298-25-3
Cat. No.: VC20940427
Molecular Formula: C9H16F7N2P
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164298-25-3 |
|---|---|
| Molecular Formula | C9H16F7N2P |
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | 1-[fluoro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;hexafluorophosphate |
| Standard InChI | InChI=1S/C9H16FN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1 |
| Standard InChI Key | MNJUGQKOHJQOCK-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=[N+]2CCCC2)F.F[P-](F)(F)(F)(F)F |
| Canonical SMILES | C1CCN(C1)C(=[N+]2CCCC2)F.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Identity and Basic Properties
BTFFH is an organic compound with the IUPAC name 1-(Fluoro(pyrrolidin-1-yl)methylene)pyrrolidin-1-ium hexafluorophosphate(V). Its chemical identity is defined by several key parameters outlined in Table 1.
Table 1: Chemical Identity of BTFFH
Physical and Chemical Properties
Understanding the physical and chemical properties of BTFFH is crucial for its effective application in chemical synthesis. Table 2 summarizes these properties based on available scientific data.
Table 2: Physical and Chemical Properties of BTFFH
Synthesis Methods
Several methods have been developed for the synthesis of BTFFH, with newer approaches offering improved yields and easier handling. The synthesis typically involves the reaction of a bis(tetramethylene)formamidinium precursor with a fluorinating agent.
Traditional Synthesis
The traditional synthesis of BTFFH involves the reaction of bis(tetramethylene)formamidinium chloride with a fluorinating agent such as potassium fluoride, followed by anion exchange with hexafluorophosphoric acid . This method, while effective, often requires multiple steps and careful handling of moisture-sensitive intermediates.
Modern Synthetic Approaches
More recent synthetic approaches have focused on improving the efficiency and scalability of BTFFH production. One notable method, described in the literature, involves the direct fluorination of bis(tetramethylene)formamidinium salts using safer fluorinating agents . These improved methods have made BTFFH more accessible for large-scale applications in peptide chemistry.
Mechanism of Action in Peptide Coupling
BTFFH functions as a peptide coupling reagent through a well-defined mechanism involving the generation of acyl fluorides as reactive intermediates.
Formation of Acyl Fluorides
The mechanism begins with the reaction between BTFFH and a carboxylic acid component (typically an N-protected amino acid) in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) . This reaction generates an acyl fluoride intermediate, which is highly reactive toward nucleophilic attack by amines.
In dichloromethane solution at room temperature, the formation of the acyl fluoride is evidenced by an IR absorption characteristic of the carbonyl fluoride moiety (approximately 1842 cm⁻¹), which appears within minutes of mixing the reagents . For standard amino acids, complete conversion to the acyl fluoride typically occurs within 8-15 minutes, while hindered amino acids may require 1-2 hours .
Peptide Bond Formation
Once formed, the acyl fluoride intermediate undergoes nucleophilic attack by the amino component (typically the N-terminus of a growing peptide chain or another amino acid), resulting in the formation of the amide bond 12. This process can be represented schematically as follows:
-
BTFFH + R-COOH + Base → R-COF + Base·HF + Pyrrolidine byproducts
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R-COF + H₂N-R' → R-CO-NH-R' + HF
The reaction proceeds efficiently under mild conditions, typically at room temperature or with gentle heating, making it compatible with sensitive functional groups commonly found in peptide chemistry .
Applications in Peptide Chemistry
BTFFH has found extensive applications in peptide chemistry, particularly in situations where traditional coupling reagents face limitations.
Solid-Phase Peptide Synthesis
BTFFH has proven particularly valuable in solid-phase peptide synthesis (SPPS), where it facilitates the efficient coupling of amino acids to growing peptide chains . The Chemistry Letters publication reports that "The onium reagent BTFFH has been shown to be a convenient reagent for the solid phase synthesis of a range of peptides incorporating sensitive amino acids" . This makes BTFFH especially useful for synthesizing peptides containing amino acids that are prone to side reactions or racemization under more aggressive coupling conditions.
Coupling of Sterically Hindered Amino Acids
One of the most significant advantages of BTFFH is its effectiveness in coupling sterically hindered amino acids, which often pose challenges for conventional coupling reagents . The RSC publication demonstrates that BTFFH facilitates the coupling of highly hindered substrates, such as adamantyl-containing amino acids, with good to excellent yields . For example, the sterically demanding amide synthesis of compound 18 (containing adamantyl groups) was achieved in 78% yield using the BTFFH protocol, compared to only 19% via traditional acyl chloride methods .
Microwave-Assisted Couplings
BTFFH has shown enhanced reactivity under microwave irradiation conditions, making it compatible with modern microwave-assisted peptide synthesis techniques . This combination allows for significantly reduced reaction times while maintaining high coupling efficiencies. For instance, the RSC publication reports that a coupling reaction that gave only 23% conversion after 24 hours at room temperature achieved 85% conversion and 61% isolated yield after just 4 hours under microwave irradiation at 80°C .
Advantages Over Other Coupling Reagents
BTFFH offers several distinct advantages over other commonly used coupling reagents in peptide chemistry.
Reduced Racemization
Many coupling reagents are associated with racemization at the α-carbon of amino acids, particularly for couplings involving sterically hindered residues. BTFFH-mediated couplings typically proceed with minimal racemization, preserving the stereochemical integrity of the amino acid building blocks . This is particularly important for the synthesis of bioactive peptides, where stereochemistry plays a crucial role in biological activity.
Recent Developments and Future Perspectives
Research on BTFFH continues to expand its applications and improve its utility in peptide chemistry.
Specialized Applications
Recent investigations have explored the use of BTFFH in specialized applications beyond traditional peptide synthesis, including the formation of challenging amide bonds in medicinal chemistry and the synthesis of modified peptides for biological studies . The versatility of BTFFH in generating acyl fluorides makes it applicable to a wide range of substrates beyond amino acids.
Future Research Directions
Future research directions may include the development of supported or immobilized versions of BTFFH for continuous-flow chemistry applications, as well as exploring its potential in the synthesis of peptidomimetics and other biologically relevant molecules. Additionally, further optimization of reaction conditions and exploration of solvent effects could enhance the efficiency and scope of BTFFH-mediated couplings.
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